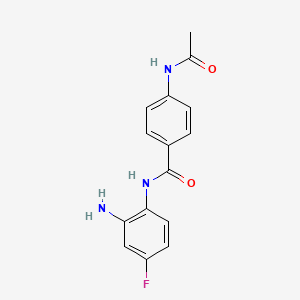
4-acetamido-N-(2-amino-4-fluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-acetamido-N-(2-amino-4-fluorophenyl)benzamide”, also known as BRD3308, is a highly selective inhibitor of histone deacetylase 3 (HDAC3) with an IC50 value of 65 nM . It has been shown to protect pancreatic β cells, suppress inflammatory cytokine-induced apoptosis, and increase insulin release without the toxicity associated with HDAC1 and HDAC2 inhibitors .
Synthesis Analysis
The synthesis of “4-acetamido-N-(2-amino-4-fluorophenyl)benzamide” involves fluorine substitution on a previously derived lead compound . The synthesized molecules exhibited class I (HDAC1, 2, and 3) selectivity in the in vitro enzymatic assay .
Molecular Structure Analysis
The empirical formula of “4-acetamido-N-(2-amino-4-fluorophenyl)benzamide” is C15H14FN3O2 and its molecular weight is 287.29 . The SMILES string is CC(NC1=CC=C(C(NC2=CC=C(F)C=C2N)=O)C=C1)=O .
Chemical Reactions Analysis
As an inhibitor of HDAC3, “4-acetamido-N-(2-amino-4-fluorophenyl)benzamide” interacts with the enzyme to prevent its function . This interaction is believed to be responsible for its observed biological effects .
Physical And Chemical Properties Analysis
“4-acetamido-N-(2-amino-4-fluorophenyl)benzamide” is a white to beige powder that is soluble in DMSO at 10 mg/mL . It should be stored at 2-8°C .
科学的研究の応用
Histone Deacetylase 3 (HDAC3) Inhibition
BRD3308 is a highly selective inhibitor of histone deacetylase 3 (HDAC3) with an IC50 value of 65 nM for HDAC3 . It is selective for HDAC3 over HDAC1 and HDAC2 .
Protection of Pancreatic β Cells
BRD3308 has been shown to protect pancreatic β cells, suppressing inflammatory cytokine-induced apoptosis and increasing insulin release .
Treatment of Type 2 Diabetes
In a rat model of type 2 diabetes, BRD3308 reduced hyperglycemia and increased insulin secretion without affecting weight gain .
Disruption of HIV-1 Latency
BRD3308 has been found to activate HIV-1 transcription, disrupting HIV-1 latency . It promotes outgrowth of HIV-1 (human immunodeficiency virus 1) from inactive infected patient cells .
Increase of β-cell Proliferation
BRD3308 helps to increase β-cell proliferation .
Research and Development
BRD3308 is used in scientific research and development, particularly in the study of histone deacetylase inhibitors and their potential therapeutic applications .
Safety And Hazards
将来の方向性
The potential of “4-acetamido-N-(2-amino-4-fluorophenyl)benzamide” as a lead compound for further discovery of isoform selective HDAC inhibitors has been suggested . Its ability to inhibit tumor growth and improve the anticancer activity of other drugs like taxol and camptothecin indicates its potential for use in cancer therapy .
特性
IUPAC Name |
4-acetamido-N-(2-amino-4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,17H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJDFENBXIEAPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(2-amino-4-fluorophenyl)benzamide | |
Q & A
Q1: What is the primary mechanism of action of BRD3308?
A: BRD3308 acts as a highly selective inhibitor of histone deacetylase 3 (HDAC3). [, , ] This enzyme typically removes acetyl groups from histone proteins, leading to chromatin condensation and gene repression. By inhibiting HDAC3, BRD3308 can alter gene expression patterns. [, ]
Q2: How does selective HDAC3 inhibition by BRD3308 compare to broader-spectrum HDAC inhibitors?
A: Research suggests that BRD3308, through its selectivity for HDAC3, may offer advantages over broader-spectrum HDAC inhibitors. [] Studies using isochemogenic HDAC inhibitors showed that BRD3308 effectively suppressed pancreatic β-cell apoptosis induced by inflammatory cytokines and glucolipotoxic stress, and enhanced insulin release. [] In contrast, inhibitors targeting HDAC1 and HDAC2 exhibited toxicity in human megakaryocyte differentiation, highlighting potential off-target effects with less selective inhibitors. []
Q3: How does BRD3308 impact pancreatic β-cells in the context of diabetes?
A: In preclinical models of type 1 diabetes, BRD3308 demonstrated protection against diabetes development in female non-obese diabetic (NOD) mice. [] This protection was linked to a significant reduction in pancreatic islet infiltration by immune cells, suggesting an anti-inflammatory effect within the pancreas. [] Additionally, BRD3308 treatment improved glucose control and increased insulin secretion in a rat model of type 2 diabetes. [] These beneficial effects were associated with increased pancreatic insulin content and staining, suggesting enhanced β-cell function and survival. []
Q4: Beyond diabetes, what other therapeutic applications are being explored for BRD3308?
A: BRD3308 is also being investigated for its potential in treating HIV-1 infection. [] Studies have shown that BRD3308 can reactivate latent HIV-1 from resting CD4+ T cells isolated from aviremic HIV+ patients undergoing antiretroviral therapy. [] This suggests that BRD3308 could be part of a strategy to target the latent HIV-1 reservoir, which is a major obstacle to curing the disease.
Q5: Are there any studies exploring the combination of BRD3308 with other therapies?
A: Yes, BRD3308 is being investigated in combination with olaparib, a poly ADP ribose polymerase inhibitor (PARPi), for treating ovarian cancer. [] Notably, BRD3308 resensitized olaparib-resistant ovarian cancer cells to olaparib treatment in vitro, significantly reducing cell proliferation. [] This synergistic effect suggests a potential therapeutic strategy for overcoming PARPi resistance in ovarian cancer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine](/img/structure/B606265.png)

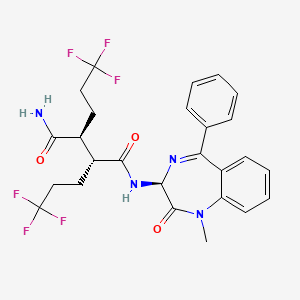
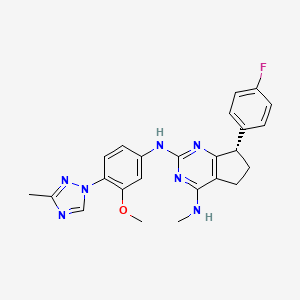
![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)
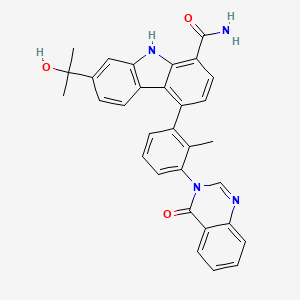

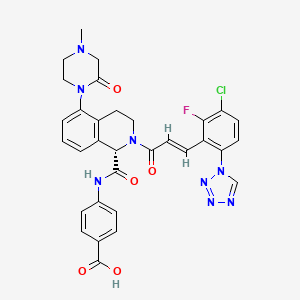
![Cyclopropanecarboxylic acid, 1-[4'-[3-methyl-4-[[[(1R)-1-phenylethoxy]carbonyl]amino]-5-isoxazolyl][1,1'-biphenyl]-4-yl]-](/img/structure/B606280.png)

![4-(4-(((6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-yl)oxy)methyl)-5-methylthiazol-2-yl)morpholine](/img/structure/B606285.png)